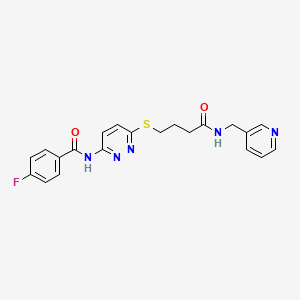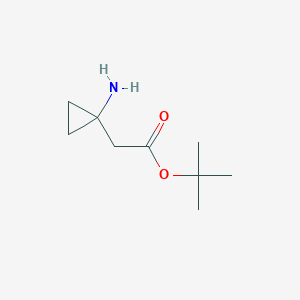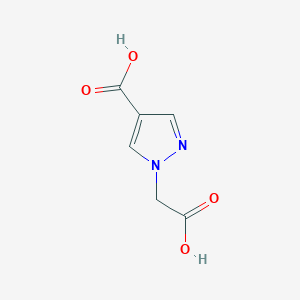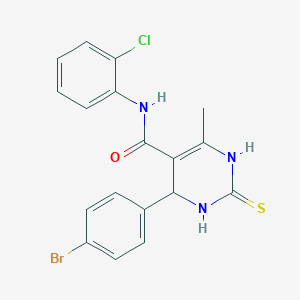
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine, commonly known as MDBP, is a synthetic compound that belongs to the amphetamine family. MDBP is a potent dopamine transporter inhibitor that has been used in scientific research to study the role of dopamine in various physiological and pathological conditions.
作用机制
MDBP works by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine into presynaptic neurons. When dopamine is released into the synapse, it binds to dopamine receptors on postsynaptic neurons, leading to various physiological and behavioral effects. The dopamine transporter then removes dopamine from the synapse and transports it back into presynaptic neurons, terminating its effects. MDBP blocks this transporter, leading to an increase in extracellular dopamine levels and prolonged dopamine effects.
Biochemical and Physiological Effects:
MDBP has been shown to have various biochemical and physiological effects in scientific research. MDBP increases extracellular dopamine levels, leading to an increase in locomotor activity, reward-seeking behavior, and cognitive function. MDBP has also been shown to induce neurotoxicity in dopaminergic neurons, leading to cell death and Parkinson's-like symptoms.
实验室实验的优点和局限性
MDBP has several advantages for lab experiments, including its potency and selectivity for the dopamine transporter. MDBP is also relatively easy to synthesize and has a high purity. However, MDBP has some limitations, including its potential for inducing neurotoxicity and its limited availability.
未来方向
MDBP has several potential future directions in scientific research. One possible direction is to study the role of dopamine in addiction and develop new treatments for addiction using MDBP. Another potential direction is to study the neurotoxicity of MDBP and develop new neuroprotective agents. Finally, MDBP could be used to study the role of dopamine in various neurological and psychiatric disorders, leading to new insights into the pathophysiology of these conditions.
合成方法
MDBP can be synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 1-amino-2-propanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields MDBP as a white crystalline powder with a melting point of 146-147°C.
科学研究应用
MDBP has been used in scientific research to study the role of dopamine in various physiological and pathological conditions such as Parkinson's disease, schizophrenia, and addiction. MDBP is a potent dopamine transporter inhibitor that blocks the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. This increase in dopamine levels can help researchers understand the role of dopamine in various biological processes.
属性
IUPAC Name |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(7-12)9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6,8H,4-5,7,12H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVDFTGLPAVJSG-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(([(tert-Butoxy)carbonyl]amino)methyl)-2,3-difluorobenzoic acid](/img/structure/B2926960.png)

![1-(benzo[d]isoxazol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide](/img/structure/B2926964.png)

![2-(4-fluorophenyl)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2926968.png)




![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2926973.png)
![1-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2926975.png)
![3-[4-({[(2-bromophenyl)methyl]carbamoyl}methyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]-N-(2-methylpropyl)propanamide](/img/structure/B2926976.png)